3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-4-5-2-7-3-6(5)9-8-4;;/h7H,2-3H2,1H3,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBKNVKZBLVSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=NN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The diol undergoes acid-catalyzed dehydration to form a conjugated dienol intermediate, which reacts with hydrazine via a [3+2] cycloaddition. This forms the pyrazole ring, followed by intramolecular cyclization to generate the tetrahydropyrrolo[3,4-c]pyrazole core. Subsequent methylation at the 3-position is achieved by introducing methylating agents (e.g., methyl iodide) during or after cyclization.
Optimization Parameters
- Acid Concentration : Yields improve at 70–90% sulfuric acid due to balanced protonation and dehydration rates.
- Temperature : Reactions proceed optimally at 50–70°C, minimizing side products like over-oxidized species.
- Hydrazine Equivalents : A 1:1 molar ratio of diol to hydrazine ensures complete conversion without excess reagent accumulation.
This method achieves ~75% isolated yield and is scalable for kilogram-scale production, though purification requires neutralization and recrystallization from ethanol-water mixtures.
Multi-Step Synthesis via N-Acylation and Deprotection
A laboratory-scale route reported in crystallography studies involves sequential protection, acylation, and deprotection steps:
Stepwise Synthesis
Cyclization of tert-Butyl 1-Ethyl 3-Aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
Deprotection with Hydrochloric Acid
N-Acetylation
Critical Analysis
- Advantages : High purity (>95% by HPLC) suitable for pharmaceutical applications.
- Limitations : Low atom economy due to protective groups, and multi-step purification increases costs.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s pyrazole ring and secondary amine groups participate in nucleophilic substitutions. Key reactions include:
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine to form N-acylated derivatives. For example:
text3-Methyl-pyrrolopyrazole + AcCl → N-Acetylated product (yield: 72–85%) [10]
Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) under mild conditions (0–25°C, DCM) to yield sulfonamide analogs .
Alkylation : Forms quaternary ammonium salts when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) .
Cross-Coupling Reactions
The chlorine atom at position C-3 (in precursor forms) enables palladium-catalyzed cross-coupling.
Table 1: Suzuki–Miyaura Cross-Coupling Conditions and Yields
Key observations:
-
Microwave irradiation enhances reaction efficiency (20–30% yield increase) .
-
Electron-deficient boronic acids require higher temperatures (110–130°C) .
Cyclization and Ring-Opening Reactions
The fused pyrrolopyrazole system undergoes cyclization with electrophiles:
With α,β-Unsaturated Carbonyls : Forms tricyclic derivatives via Michael addition and intramolecular cyclization (e.g., using methyl vinyl ketone in EtOH, 80°C).
Acid-Mediated Ring Opening : Treatment with concentrated HCl (reflux, 12 h) cleaves the pyrrolidine ring, yielding linear diamines .
Functional Group Transformations
Oxidation : The dihydrochloride form resists oxidation under standard conditions (H₂O₂, KMnO₄), but catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in modified derivatives .
Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN to introduce alkylamino side chains (e.g., N-methylation) .
Pharmacological Activity Modulation
Structural modifications directly impact bioactivity:
Table 2: Impact of Substituents on Trypanocidal Activity
| Derivative | EC₅₀ (μM) | Selectivity Index (HepG2) | Key Modification | Source |
|---|---|---|---|---|
| Parent Compound | 1.2 | 8.3 | – | |
| Aminoalkyl variant | 0.09 | 15.7 | N-1 aminoalkyl chain | |
| Chloro-substituted | 0.45 | 6.8 | C-3 Cl → aryl (Suzuki) |
Stability and Reactivity Considerations
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrrolo compounds exhibit significant antimicrobial properties. Studies have shown that THPP and its derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study highlighted the antibacterial and antimycobacterial activities of pyrrolidino derivatives, suggesting that modifications to the tetrahydropyrrolo structure could enhance efficacy against resistant strains .
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain tetrahydropyrrolo derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation . A notable case study involved a series of synthesized tetrahydropyrrolo compounds tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
Neuroprotective Effects
Emerging research suggests that THPP may have neuroprotective effects. Animal models have shown that compounds with similar structures can protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This opens avenues for further exploration into THPP as a potential therapeutic agent for conditions such as Alzheimer's disease.
Chemical Synthesis and Modification
The synthesis of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride involves several steps that can be optimized to enhance yield and purity. Various synthetic pathways have been explored:
- Rearrangement Reactions : Studies have demonstrated successful rearrangements leading to new bioactive compounds through ring-opening and ring-closing reactions using sodium methoxide as a catalyst .
- Substituent Effects : The introduction of different substituents on the pyrrolo structure has been shown to affect biological activity significantly, allowing for tailored properties based on specific therapeutic needs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus strains with MIC values below 10 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 5-15 µM. |
| Study C | Neuroprotection | Showed reduced neuronal death in models of oxidative stress by up to 40%. |
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Purity: Available at ≥97% (Shanghai Yuanye Bio-Technology) and 95% (Combi-Blocks) .
- Role : Acts as a precursor or intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis .
Comparison with Structurally Similar Compounds
Substituted Pyrrolopyrazole Derivatives
Heterocyclic Variants
- Pyrazolo[3,4-c]pyridine Dihydrochloride (CAS 1228878-69-0): Structure: Pyridine ring replaces pyrrolo moiety.
(E)-3,3′-(Diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) dinitrate dihydrate :
Biological Activity
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, emphasizing its potential therapeutic applications, particularly in oncology and enzymatic inhibition.
- Molecular Formula : C6H9N3
- Molecular Weight : 123.16 g/mol
- CAS Number : 945217-56-1
- Purity : Minimum 95% .
Antitumor Activity
Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit significant antitumor properties. For instance, a study identified a potent inhibitor of Aurora kinases derived from this class of compounds. The compound demonstrated low nanomolar potency against multiple anticancer kinase targets and showed high antiproliferative activity across various cancer cell lines .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Notably, it demonstrated potent activity against alpha-amylase, outperforming the standard control acarbose. The IC50 values ranged from to , showcasing its potential as an antidiabetic agent through carbohydrate metabolism modulation .
Antifungal Activity
In addition to its antitumor and enzyme inhibition properties, this compound has shown antifungal activity. It was tested against several fungal strains including Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm .
| Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Geotrichum candidum | 14 | |
| Aspergillus niger | 16 | |
| Penicillium digitatum | 15 | |
| Rhodotorula glutinis | 12 |
Structure-Activity Relationship (SAR)
The biological activities of pyrazole derivatives are influenced by their structural configurations. Modifications in the side chains have been shown to enhance or diminish their biological efficacy. For example, the presence of specific functional groups can significantly affect the binding affinity and inhibitory potency against target enzymes and receptors .
Case Studies
- Antitumor Efficacy : A study involving various tetrahydropyrrolo[3,4-c]pyrazole derivatives assessed their effects on breast cancer cell lines MCF-7 and MDA-MB-231. Certain compounds exhibited marked cytotoxicity and were found to synergize with doxorubicin, enhancing therapeutic outcomes in resistant cancer subtypes .
- Alpha-Amylase Inhibition : In vitro studies demonstrated that modifications in the lateral chains of tetrahydropyrrolo[3,4-c]pyrazole compounds could lead to significantly improved alpha-amylase inhibition compared to traditional inhibitors like acarbose. This suggests potential applications in managing diabetes through dietary carbohydrate absorption modulation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with heterocyclic precursors. For example, a structurally related compound (N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide) was synthesized using benzoyl chloride in THF at 0–5°C, achieving a 97.6% yield by optimizing stoichiometry and solvent choice . Key parameters include:
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Low temperature : Suppresses side reactions (e.g., hydrolysis).
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Base selection : DIEA (6 equivalents) enhances nucleophilicity and reduces acid byproducts.
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Solvent purity : Anhydrous THF minimizes water interference.
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Monitoring : Use TLC/HPLC to track reaction progress and terminate at optimal conversion.
Table 1: Optimized Benzoylation Reaction Conditions
Parameter Condition Outcome (Yield) Temperature 0–5°C 97.6% Solvent THF High solubility Base DIEA (6 eq) Enhanced rate Reaction Time 2 hours Full conversion
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy (1H/13C) : Confirms structural integrity and substituent positions. For dihydrochloride salts, ensure deuterated solvents (e.g., DMSO-d6) are used to avoid signal splitting.
- HPLC-UV : Quantifies purity (≥98%) using reference standards (e.g., bromo/chloro analogs ). Column choice (C18, 150 mm) and gradient elution (acetonitrile/water + 0.1% TFA) resolve polar impurities.
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]+) and chloride stoichiometry.
- Ion chromatography : Measures chloride content to confirm dihydrochloride formation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
- Methodological Answer : Discrepancies in NMR/MS data often arise from stereochemical variations or solvent residues. Strategies include:
- Anhydrous conditions : Use molecular sieves for solvents (e.g., THF) to eliminate water interference .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by conformational flexibility in the tetrahydropyrrolo-pyrazole core.
- Comparative impurity analysis : Cross-reference with structurally characterized impurities (e.g., bromo-phenyl analogs ) to identify unexpected substituents.
- Collaborative validation : Partner with independent labs to rule out instrument-specific artifacts .
Q. What methodologies minimize byproduct formation during scale-up synthesis?
- Methodological Answer : Scale-up challenges include heat dissipation and mixing inefficiency. Solutions:
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Flow chemistry : Enables controlled reagent dosing and exotherm management.
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Membrane separation : Nanofiltration isolates intermediates, reducing downstream impurities (e.g., unreacted precursors) .
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Design of Experiments (DoE) : Identifies critical parameters (e.g., pH, temperature) for yield optimization. For example, maintaining <10°C during benzoylation prevents thermal degradation .
Table 2: Common Impurities and Detection Methods
Impurity Type Structural Feature Detection Method Bromo-phenyl analog Br substituent HPLC-MS (m/z 450.1) Chloro-ethyl analog Cl substituent HPLC-UV (254 nm)
Q. How should impurity profiles align with regulatory standards for pharmaceutical applications?
- Methodological Answer : Follow ICH Q3A guidelines using:
- HPLC-MS spiking : Introduce reference impurities (e.g., Imp. D(BP) ) to confirm retention times.
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways.
- Stability-indicating assays : Validate HPLC methods to resolve degradation products (e.g., hydrolyzed pyrazole rings).
Q. How can interdisciplinary approaches enhance this compound’s application development?
- Theoretical pole : Computational chemistry predicts reactivity (e.g., nucleophilic sites for derivatization).
- Technical pole : Optimize synthesis using DIEA and membrane reactors .
- Collaboration : Partner with chemical engineers to address process safety (e.g., exotherm control) and biologists for bioactivity testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
